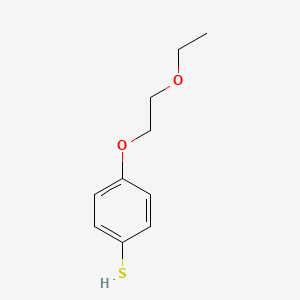

4-(2-Ethoxyethoxy)benzene-1-thiol

CAS No.: 88318-15-4

Cat. No.: VC19288003

Molecular Formula: C10H14O2S

Molecular Weight: 198.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88318-15-4 |

|---|---|

| Molecular Formula | C10H14O2S |

| Molecular Weight | 198.28 g/mol |

| IUPAC Name | 4-(2-ethoxyethoxy)benzenethiol |

| Standard InChI | InChI=1S/C10H14O2S/c1-2-11-7-8-12-9-3-5-10(13)6-4-9/h3-6,13H,2,7-8H2,1H3 |

| Standard InChI Key | SRRKWUOXHQCTAA-UHFFFAOYSA-N |

| Canonical SMILES | CCOCCOC1=CC=C(C=C1)S |

Introduction

Chemical Structure and Physical Properties

Molecular and Structural Features

The compound’s molecular formula is C₁₀H₁₄O₂S, with a molecular weight of 184.26 g/mol . Its structure includes:

-

Benzene ring: Planar and aromatic, enabling π-electron delocalization.

-

Thiol group (-SH): Positioned at the para position relative to the ethoxyethoxy group, enhancing nucleophilic reactivity.

-

Ethoxyethoxy chain: A triethylene glycol-like substituent (-OCH₂CH₂OCH₂CH₃) that introduces solubility and steric bulk .

Table 1: Key Physical Properties of 4-(2-Ethoxyethoxy)benzene-1-thiol

Note: Physical properties for analogous thiols (e.g., 4-iodobenzene-1-thiol ) suggest moderate solubility in non-polar solvents.

Synthesis Methods

General Synthetic Strategies

The synthesis of 4-(2-Ethoxyethoxy)benzene-1-thiol typically involves:

-

Protection of the thiol group to prevent oxidation during synthesis.

-

Nucleophilic substitution or electrophilic aromatic substitution to introduce substituents.

Table 2: Reported Synthetic Approaches

Detailed Reaction Pathways

-

Protection via Benzothioate Formation:

-

Copper-Catalyzed Reduction:

-

Etherification and Hydrolysis:

Reactivity and Chemical Behavior

Oxidation Reactions

The thiol group readily oxidizes to form disulfides under mild conditions:

This reaction is critical for crosslinking polymers or forming self-assembled monolayers .

Electrophilic Aromatic Substitution

The ethoxyethoxy group directs incoming electrophiles to the ortho and para positions. For example:

-

Nitration: Forms nitro derivatives using HNO₃/H₂SO₄.

-

Bromination: Requires Br₂/FeBr₃ for regioselective substitution.

Nucleophilic Reactions

The thiol acts as a nucleophile in:

-

Thioester Formation: Reacts with activated esters (e.g., NHS esters) for bioconjugation .

-

Michael Addition: Participates in cycloadditions with α,β-unsaturated carbonyl compounds.

Applications and Research Findings

Materials Science

-

Polymer Synthesis: The ethoxyethoxy chain enhances solubility in PEG-like polymers, enabling applications in hydrogels or drug delivery systems .

-

Self-Assembled Monolayers (SAMs): Thiol groups bind to gold surfaces, forming stable monolayers for biosensors .

Bioconjugation

-

Radiolabeling: Fluorinated derivatives (e.g., ¹⁸F-labeled PEG-thiols) are used in positron emission tomography (PET) imaging .

-

Peptide Conjugation: Reacts with maleimide-functionalized biomolecules under physiological conditions .

Catalytic and Coordination Chemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume